molecular formula C8H9BrO2 B2502248 1,2-Ethanediol, 1-(2-bromophenyl)- CAS No. 174575-90-7

1,2-Ethanediol, 1-(2-bromophenyl)-

Cat. No.: B2502248
CAS No.: 174575-90-7
M. Wt: 217.062
InChI Key: CCXKBVBXFGXMRN-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-(2-bromophenyl)- is an organic compound with the molecular formula C8H9BrO2 It is a derivative of ethylene glycol where one of the hydrogen atoms is replaced by a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediol, 1-(2-bromophenyl)- can be synthesized through several methods. One common approach involves the bromination of ethylene glycol derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 1,2-Ethanediol, 1-(2-bromophenyl)- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-(2-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Ethanediol, 1-(2-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-(2-bromophenyl)- involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethylene glycol moiety provides a hydrophilic character, enhancing its solubility and facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediol, 1-(2-bromophenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

1,2-Ethanediol, 1-(2-bromophenyl)-, also known as 2-bromo-1,2-ethanediol, is an organic compound with significant biological activity due to its unique structural features. This compound exhibits potential in various pharmacological applications, primarily attributed to its brominated phenyl group and vicinal diol structure. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H8_{8}BrO2_{2}
  • Molecular Weight : Approximately 217.06 g/mol
  • Structure : The compound features a brominated phenyl group attached to a diol structure, allowing for versatile reactivity and interaction with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of 1,2-Ethanediol, 1-(2-bromophenyl)- is influenced by its ability to interact with various biological targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity and specificity compared to similar compounds. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Hydrogen Bonding : The hydroxyl groups allow for hydrogen bonding with proteins and nucleic acids, facilitating various biochemical interactions.

Case Studies

  • Antimicrobial Activity : Studies have indicated that 1,2-Ethanediol, 1-(2-bromophenyl)- exhibits antimicrobial properties against various bacterial strains. For instance, research demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : In vitro studies have revealed that the compound can induce apoptosis in cancer cells. A notable study highlighted its efficacy against breast cancer cell lines, where it triggered cell cycle arrest and increased reactive oxygen species (ROS) production .
  • Enantioselective Synthesis : The compound has been utilized in biocatalytic processes for synthesizing enantiomerically pure vicinal diols. Using recombinant E. coli cells expressing specific enzymes, researchers achieved high yields and enantiomeric excess (ee), demonstrating the compound's utility in pharmaceutical synthesis .

Comparative Analysis

To better understand the uniqueness of 1,2-Ethanediol, 1-(2-bromophenyl)- compared to related compounds, a comparative analysis is presented below:

Compound NameStructure TypeUnique Feature
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanoneChlorinated analogChlorine's smaller size affects reactivity
1-(2-Fluorophenyl)-2-(1,3-dioxolan-2-yl)ethanoneFluorinated analogFluorine's electronegativity influences stability
1-(2-Iodophenyl)-2-(1,3-dioxolan-2-yl)ethanoneIodinated analogIodine's larger size may enhance steric hindrance

The presence of the bromine atom in 1,2-Ethanediol, 1-(2-bromophenyl)- provides distinct interactions that are valuable in both synthetic chemistry and biological applications.

Properties

IUPAC Name

1-(2-bromophenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXKBVBXFGXMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1-bromo-2-vinylbenzene (4.14 g, 22.6 mmol) and 4-methylmorpholine N-oxide in acetonitrile (20 mL) and water (10 mL) was added a 2.5% solution of osmium tetroxide in 2-methyl-2-propanol (2 mL) at room temperature and the mixture was stirred for 24 h at the same temperature. The reaction mixture was quenched by the addition of sodium hydrosulfate, and diluted with water, then extracted with ethyl acetate. The organic layer washed with diluted hydrochloric acid aqueous solution and brine, dried over sodium sulfate, and evaporated to afford 5.01 g (quant.) of the title compound as a brown solid:
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